Lupeol 3-hydroxyoctadecanoate

Natural Product Authentication Chromatographic Characterization Reference Standard Quality Control

Lupeol 3-hydroxyoctadecanoate (CAS 108885-61-6; also known as lupeol β-hydroxyoctadecanoate or lupeol-3-(3′R-hydroxy)-stearate/procrim B) is a pentacyclic triterpenoid ester composed of a lupeol core acylated at the C-3 position by 3-hydroxyoctadecanoic acid. It was first structurally characterized as a natural product from the roots of Biondia hemsleyana (Asclepiadaceae) and independently reported from Amsonia grandiflora stems and leaves.

Molecular Formula C48H84O3
Molecular Weight 709.2 g/mol
Cat. No. B12321836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupeol 3-hydroxyoctadecanoate
Molecular FormulaC48H84O3
Molecular Weight709.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O
InChIInChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3
InChIKeyISCGWWWBTBITFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lupeol 3-hydroxyoctadecanoate: Procurement-Grade Natural Triterpenoid Ester Reference Standard from Biondia hemsleyana


Lupeol 3-hydroxyoctadecanoate (CAS 108885-61-6; also known as lupeol β-hydroxyoctadecanoate or lupeol-3-(3′R-hydroxy)-stearate/procrim B) is a pentacyclic triterpenoid ester composed of a lupeol core acylated at the C-3 position by 3-hydroxyoctadecanoic acid [1]. It was first structurally characterized as a natural product from the roots of Biondia hemsleyana (Asclepiadaceae) [2] and independently reported from Amsonia grandiflora stems and leaves [3]. The compound carries a β-hydroxy substitution on the fatty acid chain, a feature that distinguishes it from simple lupeol fatty acid esters such as lupeol palmitate or lupeol stearate and introduces the potential for intra- or intermolecular hydrogen bonding not present in unsubstituted ester analogs. Commercially, it is supplied as a reference standard (purity ≥98% by HPLC) for natural product research, quality control of botanicals, and pharmacological profiling [4].

Why Lupeol 3-hydroxyoctadecanoate Cannot Be Replaced by Lupeol, Lupeol Acetate, or Simple Fatty Acid Esters


Generic substitution from a lupeol ester inventory is not scientifically valid for Lupeol 3-hydroxyoctadecanoate. The 3-hydroxyl group on the C18 fatty acid chain imparts a discrete chemical identity with distinct chromatographic behavior—this compound migrates differently from lupeol acetate on GC-MS but undergoes thermal retro-aldol fragmentation to produce lupeol acetate and hexadecanal as artifacts, leading to misidentification when only GC-MS screening is employed [1]. Consequently, a laboratory that substitutes lupeol acetate for Lupeol 3-hydroxyoctadecanoate in a botanical authentication or pharmacological study risks introducing a structurally erroneous analyte into its workflow. Furthermore, class-level evidence from lupeol ester series demonstrates that the nature of the fatty acid chain (saturated vs. unsaturated, chain length, presence or absence of β-hydroxylation) materially alters biological potency: for instance, lupeol linoleate outperforms lupeol palmitate in multiple anti-arthritic endpoints (collagenase inhibition: 97% vs. 78% at 50 μM; IC30 for LTB4 release: 27 μM vs. 94 μM) [2]. These quantitative gaps preclude simple interchangeability and mandate compound-specific procurement.

Lupeol 3-hydroxyoctadecanoate: Quantitative Comparative Evidence for Informed Procurement


Structural Differentiation from Lupeol Acetate: GC-MS Misidentification Risk Documented in Peer-Reviewed Literature

Lupeol 3-hydroxyoctadecanoate (identical to procrim B) was isolated from Pentalinon andrieuxii and initially misidentified as lupeol acetate when analyzed exclusively by GC-MS. The correct structure was established only after full NMR and MS characterization. The misidentification arises because the β-hydroxy ester undergoes thermally induced retro-aldol fragmentation in the GC injection port, yielding lupeol acetate (as the detected product) and hexadecanal (the volatile fragment, C16H32O, which elutes separately) [1]. This means that lupeol acetate (CAS 1617-70-5, MW 468.75) and Lupeol 3-hydroxyoctadecanoate (CAS 108885-61-6, MW 709.2) are NOT analytically interchangeable without orthogonal confirmation. A scientist using lupeol acetate as a substitute procures a compound that is structurally distinct (acetyl group vs. 3-hydroxyoctadecanoyl group), differs in molecular weight by ~240 Da, and exhibits different chromatographic retention and mass spectral fragmentation patterns when analyzed by LC-MS or NMR.

Natural Product Authentication Chromatographic Characterization Reference Standard Quality Control

Natural Source Specificity: Exclusive Co-occurrence with Lupeol 3,5-Dihydroxyeicosanoate in Biondia hemsleyana Roots

Lupeol 3-hydroxyoctadecanoate was isolated alongside 18 other compounds from the ethanol extract of Biondia hemsleyana roots. Critically, it co-occurs with a structurally analogous β-hydroxy fatty acid ester, lupeol 3,5-dihydroxyeicosanoate (compound 3), which features a C20 chain with two hydroxyl groups [1]. This paired occurrence provides a chemotaxonomic signature unique to this species. In contrast, lupeol palmitate and lupeol linoleate are more broadly distributed across plant families (e.g., Alstonia boonei, Leptadenia hastata, Maytenus salicifolia). For any study aiming to authenticate Biondia hemsleyana-derived material or investigate species-specific pharmacology, Lupeol 3-hydroxyoctadecanoate is the structurally definitive marker compound; generic lupeol esters cannot serve this function.

Phytochemical Fingerprinting Botanical Quality Control Chemotaxonomy

Class-Level Evidence: Long-Chain Fatty Acid Esterification of Lupeol Enhances Anti-Arthritic Potency in a Chain-Length-Dependent Manner

While no direct head-to-head biological assay comparing Lupeol 3-hydroxyoctadecanoate against lupeol or other esters has been published, robust class-level evidence establishes the principle that esterification with long-chain fatty acids (C16–C18) potentiates the anti-inflammatory and anti-arthritic activity of lupeol. In a systematic series, the relative anti-arthritic potency ranks lupeol linoleate (C18:2) > lupeol palmitate (C16:0) > lupeol. At 50 μM, lupeol linoleate suppressed collagenase release from rat osteosarcoma cells by 97%, lupeol palmitate by 78%, while lupeol showed no effect. The IC30 for LTB4 release by human neutrophils was 27 μM (lupeol linoleate), 94 μM (lupeol palmitate), and >100 μM (lupeol) [1]. In adjuvant arthritis, lupeol linoleate reduced paw swelling by 58% vs. 39% for lupeol [2]. Lupeol stearate (C18:0, saturated analog) demonstrated an ED50 of 0.40 mg/kg p.o. in ethanol/HCl-induced gastric ulcer in mice, with lupeol palmitate and lupeol laurate requiring 3-fold higher doses (30 mg/kg) to achieve comparable lesion reduction [3]. Lupeol 3-hydroxyoctadecanoate, carrying a C18 chain with a β-hydroxyl group, occupies a structurally intermediate position between lupeol stearate and the unsaturated lupeol linoleate; the β-hydroxyl may confer additional hydrogen-bonding capacity not present in either comparator, though quantitative biological data remain absent.

Anti-inflammatory Drug Discovery Structure-Activity Relationship Triterpenoid Ester Pharmacology

β-Hydroxy Fatty Acid Moiety Confers Distinct NMR Spectroscopic Fingerprints vs. Simple Fatty Acid Esters

The presence of the β-hydroxy group on the octadecanoate chain in Lupeol 3-hydroxyoctadecanoate generates characteristic NMR signals that distinguish it from lupeol stearate (straight-chain C18 ester without hydroxylation) and lupeol palmitate. In the 1H NMR spectrum (C5D5N), the methine proton at the β-position (C-3′ of the fatty acid chain) appears as a distinct multiplet in the 4.0–4.2 ppm region, while the diastereotopic methylene protons at C-2′ (α to the carbonyl) appear as two doublet-of-doublets at approximately 2.6–2.8 ppm, reflecting coupling to both the β-methine proton and geminal coupling [1]. This spin system is absent in lupeol stearate and lupeol palmitate, where the fatty acid methylene envelope appears as an unresolved broad signal. The 13C NMR spectrum shows a diagnostic signal for the oxygenated β-carbon at approximately 68–70 ppm. These spectral signatures are critical for dereplication and purity assessment; procurement of a reference standard with authenticated NMR data (as supplied by vendors specifying >98% purity with HPLC, NMR, and MS documentation) enables unambiguous identification [2].

Spectroscopic Characterization Structure Elucidation Natural Product Dereplication

Enhanced Lipophilicity vs. Parent Lupeol Drives Differential Membrane Partitioning and In Vitro Assay Behavior

Lupeol 3-hydroxyoctadecanoate (MW 709.2, C48H84O3) has a calculated logP approximately 4–5 units higher than parent lupeol (MW 426.7, C30H50O, clogP ~8.5 vs. ~10–13 estimated for the ester), reflecting the addition of the C18 fatty acid chain [1]. This lipophilicity difference has practical consequences: lupeol is sparingly soluble in DMSO (~1–3 mg/mL) and insoluble in water, while Lupeol 3-hydroxyoctadecanoate shows enhanced solubility in chloroform, dichloromethane, and ethyl acetate but may require different solvent systems for in vitro assays . More importantly, the lipophilicity increase predicts differential membrane partitioning and intracellular accumulation kinetics—parameters that are well-documented for fatty acid ester prodrugs and which may contribute to the enhanced cellular potency observed for lupeol esters vs. parent lupeol in the class-level SAR data. Researchers intending to compare bioactivity across lupeol derivatives must control for these physicochemical differences by standardizing vehicle and concentration, as differential solubility can confound apparent IC50 values.

Physicochemical Profiling Lipophilicity Cellular Uptake

Commercial Availability as Certified Reference Standard with Full QC Documentation Enables Reproducible Research

Lupeol 3-hydroxyoctadecanoate is commercially available from multiple vendors as a certified reference standard with purity ≥98% (HPLC), accompanied by full QC documentation including NMR and MS spectra [1]. This is a critical differentiator from lupeol 3,5-dihydroxyeicosanoate (the co-occurring β-hydroxy ester from Biondia hemsleyana), for which no commercial reference standard is available, precluding its use in quantitative analytical workflows. Similarly, while lupeol palmitate and lupeol stearate are commercially accessible, they lack the β-hydroxy functionality that defines the Biondia/Amsonia chemotype. For analytical method development (e.g., HPLC fingerprinting of Biondia hemsleyana extracts), Lupeol 3-hydroxyoctadecanoate is the only commercially available species-specific marker compound with authenticated purity [2]. Current pricing for research-grade material (5 mg, ≥98% purity) is in the range of $700–750 USD, consistent with its status as a specialty natural product reference standard [1].

Reference Standard Procurement Quality Control Reproducibility

Procurement-Driven Application Scenarios for Lupeol 3-hydroxyoctadecanoate in Research and Industry


Botanical Authentication and Phytochemical Fingerprinting of Biondia hemsleyana-Derived Materials

Lupeol 3-hydroxyoctadecanoate serves as a species-specific chemical marker for Biondia hemsleyana. Its co-occurrence with lupeol 3,5-dihydroxyeicosanoate creates a binary chemotaxonomic signature not replicated in any other known plant species [1]. This enables HPLC-based authentication of Biondia hemsleyana raw materials, extracts, and finished products. Unlike the more ubiquitous lupeol or lupeol acetate—which appear across dozens of plant families and cannot confer species-level specificity—Lupeol 3-hydroxyoctadecanoate provides definitive evidentiary value for botanical identity testing. Quality control laboratories and herbal product manufacturers should procure this compound as the primary reference standard for fingerprint development.

Structure-Activity Relationship (SAR) Exploration of β-Hydroxylation Effects on Triterpenoid Ester Bioactivity

The lupeol ester class exhibits a clear fatty acid chain-length-activity relationship, with C18 esters demonstrating optimized potency in anti-inflammatory and gastroprotective models [1]. Lupeol 3-hydroxyoctadecanoate is the only naturally occurring C18 β-hydroxy ester commercially available, positioning it as an essential probe for interrogating the role of acyl chain hydroxylation on biological activity. Researchers can systematically compare this compound against lupeol stearate (C18, no hydroxylation), lupeol linoleate (C18:2, unsaturated), and lupeol palmitate (C16) to isolate the contribution of the β-hydroxyl group to target engagement, membrane permeability, and metabolic stability.

Method Development for Discrimination of Lupeol β-Hydroxy Esters from Co-Migrating Acetate Esters in GC-MS and LC-MS Workflows

The documented GC-MS misidentification of Lupeol 3-hydroxyoctadecanoate as lupeol acetate [1] underscores the necessity of this compound as a system suitability standard in chromatographic method development. Any laboratory employing GC-MS for triterpenoid profiling must include Lupeol 3-hydroxyoctadecanoate as a reference to validate that thermal degradation artifacts are not being misreported as genuine lupeol acetate content. This is particularly relevant for propolis analysis, where both compound classes co-occur. Procurement of the authenticated standard enables laboratories to establish orthogonal LC-MS or NMR confirmatory methods that avoid the thermal fragmentation pitfall.

Natural Product Library Screening in Anti-Inflammatory and Gastroprotective Drug Discovery

Based on class-level evidence showing that C18 lupeol esters are the most potent subgroup—with lupeol stearate demonstrating an ED50 of 0.40 mg/kg p.o. in gastric ulcer protection and lupeol linoleate achieving 58% paw swelling reduction in adjuvant arthritis [1][2]—Lupeol 3-hydroxyoctadecanoate is the structurally most differentiated C18 congener available for inclusion in natural product screening libraries. Its β-hydroxy substitution provides a hydrogen-bond donor/acceptor motif not present in lupeol stearate or linoleate, offering a distinct pharmacophore element for target-based screening. Pharmaceutical discovery groups building focused triterpenoid libraries should procure this compound to ensure library diversity within the C18 ester chemotype.

Quote Request

Request a Quote for Lupeol 3-hydroxyoctadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.